molecular formula C13H20O4S B14541171 Benzenesulfonic acid;cyclohexylmethanol CAS No. 62141-79-1

Benzenesulfonic acid;cyclohexylmethanol

Cat. No.: B14541171
CAS No.: 62141-79-1
M. Wt: 272.36 g/mol
InChI Key: QBYSVCULWTUITM-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;cyclohexylmethanol is a compound that combines the properties of benzenesulfonic acid and cyclohexylmethanol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and its role in various industrial applications . Cyclohexylmethanol, on the other hand, is an alcohol derived from cyclohexane, commonly used as a solvent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO3H) . Cyclohexylmethanol can be prepared by the hydrogenation of cyclohexanone or cyclohexyl acetate.

Industrial Production Methods

Industrial production of benzenesulfonic acid typically involves the use of sulfur trioxide and fuming sulfuric acid to achieve high yields and purity . Cyclohexylmethanol is produced on an industrial scale through catalytic hydrogenation processes, often using metal catalysts such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;cyclohexylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid;cyclohexylmethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;cyclohexylmethanol involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons (H+) in aqueous solutions, making it a strong acid. The alcohol group in cyclohexylmethanol can participate in nucleophilic substitution reactions, forming various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;cyclohexylmethanol is unique due to the combination of the acidic properties of benzenesulfonic acid and the alcohol functionality of cyclohexylmethanol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile in various applications .

Properties

CAS No.

62141-79-1

Molecular Formula

C13H20O4S

Molecular Weight

272.36 g/mol

IUPAC Name

benzenesulfonic acid;cyclohexylmethanol

InChI

InChI=1S/C7H14O.C6H6O3S/c8-6-7-4-2-1-3-5-7;7-10(8,9)6-4-2-1-3-5-6/h7-8H,1-6H2;1-5H,(H,7,8,9)

InChI Key

QBYSVCULWTUITM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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